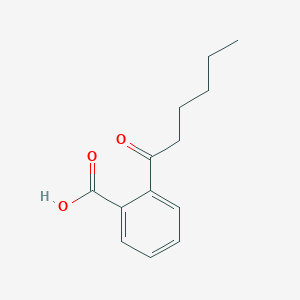

2-Hexanoylbenzoic acid

Description

2-Hexanoylbenzoic acid is a benzoic acid derivative featuring a hexanoyl group (CH₃(CH₂)₄CO-) substituted at the ortho (2nd) position of the aromatic ring.

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-hexanoylbenzoic acid |

InChI |

InChI=1S/C13H16O3/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16/h5-8H,2-4,9H2,1H3,(H,15,16) |

InChI Key |

FNNFFONWVVWVJD-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)C1=CC=CC=C1C(=O)O |

Canonical SMILES |

CCCCCC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification

Mechanism : The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols in the presence of acid catalysts (e.g., H₂SO₄).

Conditions :

-

Reagents : Alcohol (e.g., methanol, ethanol), H₂SO₄ (catalyst).

-

Temperature : Reflux conditions (~60–80°C).

Product : 2-Hexanoylbenzoate esters (e.g., methyl 2-hexanoylbenzoate).

Key Reference : Esterification of benzoic acid with alcohols is well-documented .

Formation of Acid Chlorides

Mechanism : Reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) replaces the hydroxyl group (-OH) of the carboxylic acid with a chloro group (-Cl).

Conditions :

-

Reagents : SOCl₂ or PCl₅.

-

Temperature : Room temperature or gentle heating.

Product : 2-Hexanoylbenzoyl chloride.

Key Reference : Benzoic acid derivatives react similarly to form reactive acid chlorides .

Decarboxylation

Mechanism : The carboxylic acid group undergoes thermal decomposition, often in the presence of a strong base (e.g., NaOH) or under vacuum.

Conditions :

-

Reagents : NaOH, heat (e.g., 200–250°C).

-

Product : Toluene derivatives.

Key Reference : Decarboxylation of benzoic acid derivatives typically yields aryl alkanes .

Electrochemical Reduction

Mechanism : The carboxylic acid group is reduced to a hydroxyl group (-CH₂OH) using strong reducing agents (e.g., LiAlH₄).

Conditions :

-

Reagents : LiAlH₄, ether solvent.

-

Temperature : Room temperature to reflux.

Product : 2-Hexanoylbenzyl alcohol.

Key Reference : Reduction of benzoic acid analogs to alcohols is well-established .

Sulfonation

Mechanism : The aromatic ring undergoes electrophilic substitution with sulfuric acid (H₂SO₄), directing substitution to the meta position relative to the hexanoyl group.

Conditions :

-

Reagents : Fuming H₂SO₄, high temperature (e.g., 100–150°C).

Product : Meta-sulfonic acid derivative.

Key Reference : Sulfonation of benzoic acid derivatives follows meta-directing effects .

Nitration

Mechanism : Nitration introduces a nitro (-NO₂) group at the meta position relative to the hexanoyl group using nitrating agents (e.g., HNO₃, H₂SO₄).

Conditions :

-

Reagents : HNO₃, H₂SO₄ (catalyst), low temperature (e.g., 0–10°C).

Product : Meta-nitro-substituted 2-hexanoylbenzoic acid.

Key Reference : Nitration of benzoic acid derivatives occurs at the meta position due to the electron-withdrawing carboxylic acid group .

Halogenation

Mechanism : The aromatic ring undergoes electrophilic substitution with halogens (e.g., Cl₂, Br₂) in the presence of FeCl₃, directing substitution to the meta position.

Conditions :

-

Reagents : Cl₂/Br₂, FeCl₃, room temperature.

Product : Meta-halo-substituted 2-hexanoylbenzoic acid.

Key Reference : Halogenation of benzoic acid derivatives follows meta-directing patterns .

Data Table: Key Reactions of 2-Hexanoylbenzoic Acid

| Reaction Type | Reagents/Conditions | Key Product |

|---|---|---|

| Esterification | Alcohol, H₂SO₄, reflux (~60–80°C) | Alkyl 2-hexanoylbenzoate esters |

| Acid Chloride Formation | SOCl₂/PCl₅, room temperature | 2-Hexanoylbenzoyl chloride |

| Amide Synthesis | Amine (e.g., NH₃), acetone | 2-Hexanoylbenzamide derivatives |

| Decarboxylation | NaOH, heat (200–250°C) | Toluene derivatives |

| Reduction | LiAlH₄, ether solvent, room temperature | 2-Hexanoylbenzyl alcohol |

| Sulfonation | Fuming H₂SO₄, 100–150°C | Meta-sulfonic acid derivative |

| Nitration | HNO₃, H₂SO₄, 0–10°C | Meta-nitro-substituted 2-hexanoylbenzoic acid |

| Halogenation | Cl₂/Br₂, FeCl₃, room temperature | Meta-halo-substituted 2-hexanoylbenzoic acid |

Research Findings and Implications

-

Versatility : The compound’s dual reactivity (aromatic ring and carboxylic acid group) allows for diverse transformations, making it a valuable precursor in organic synthesis.

-

Meta-Directing Effects : The hexanoyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position, which is critical for regioselective synthesis .

-

Reducing Agents : Strong reducing agents like LiAlH₄ are required for decarboxylation or alcohol formation, as weaker agents (e.g., NaBH₄) are ineffective for such transformations .

-

Industrial Applications : Acid chlorides and esters derived from 2-hexanoylbenzoic acid are potential intermediates in pharmaceuticals, agrochemicals, and polymer chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Structure : An ethoxy-oxoacetamido group at position 2.

- Synthesis : Prepared via coupling reactions, with crystal structure resolved using SHELX software .

- Properties :

- Applications : Used in crystallography studies to understand intermolecular interactions .

2-Hydroxy-4-Substituted-3-(Benzothiazolylazo)benzoic Acid Derivatives

- Structure : Hydroxy and azo-linked benzothiazole groups at positions 2 and 3, respectively.

- Synthesis : Diazotization of 4,6-disubstituted benzothiazoles followed by coupling with hydroxybenzoic acids .

- Key Data (from ): Compound Derivative Melting Point (°C) pKa (Carboxylic) pKa (Phenolic) R = H, R' = Cl 220–222 3.4 9.1 R = NO₂, R' = CH₃ 245–247 3.6 8.9

2-Chloro-5-formylbenzoic Acid

- Structure : Chloro and formyl substituents at positions 2 and 4.

- Properties :

2-Ethoxybenzoic Acid

- Structure : Ethoxy group at position 2.

- Properties: Enhanced solubility in polar solvents compared to hexanoyl derivatives. Intermediate in agrochemical and polymer synthesis .

Structural and Functional Comparisons

Substituent Effects on Acidity

- Hexanoyl Group: Electron-donating alkyl chain reduces carboxylic acid acidity (higher pKa) compared to electron-withdrawing groups (e.g., nitro in azo derivatives) .

- Chloro/Formyl Groups : Lower pKa values due to increased electron withdrawal, enhancing acidity .

Lipophilicity and Solubility

- 2-Hexanoylbenzoic Acid: High lipophilicity (logP > 3 predicted) due to the hexanoyl chain, favoring organic-phase reactions .

- 2-Hydroxy-azo Derivatives: Moderate solubility in aqueous alkaline media (phenolic OH deprotonation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.